6-Fluoro-3-iodopyrazolo[1,5-a]pyridine
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Overview
Description
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrazolo[1,5-a]pyridine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by further functionalization steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Iodopyrazolo[1,5-a]pyridine: Lacks the fluorine substituent, which can affect its reactivity and applications.
6-Fluoropyrazolo[1,5-a]pyridine:
Uniqueness
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
6-fluoro-3-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H |
InChI Key |
JXQFKXPEINZCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1F)I |
Origin of Product |
United States |
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